4-Amino-2-chloro-6-fluorobenzonitrile

Descripción general

Descripción

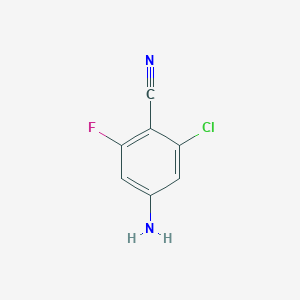

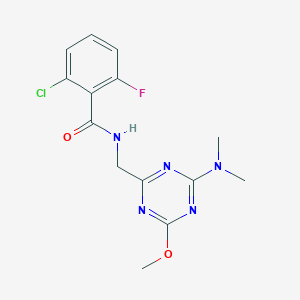

4-Amino-2-chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H4ClFN2 . It is a medicinal chemistry intermediate .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Amino-6-fluorobenzonitrile, involves the treatment of 2,6-difluorobenzonitrile with ammonia, which results in the displacement of one of the activated fluorine atoms . A method of preparing a benzonitrile involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloro-6-fluorobenzonitrile can be viewed using Java or Javascript . The molecular weight of this compound is 170.57 .Chemical Reactions Analysis

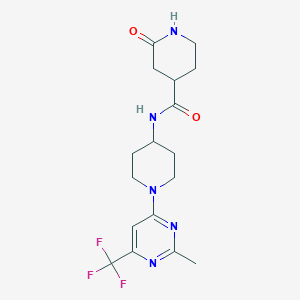

4-Amino-2-chloro-6-fluorobenzonitrile, as a medicinal chemistry intermediate, has been employed for the preparation of tacrine-related compounds . It may be used for the synthesis of antifolate and antibacterial quinazoline derivatives .Aplicaciones Científicas De Investigación

- Application : 4-Amino-2-chloro-6-fluorobenzonitrile can serve as a precursor in the synthesis of antifolate compounds. Researchers can modify its structure to create novel antifolate agents with potential therapeutic applications .

- Application : By incorporating 4-Amino-2-chloro-6-fluorobenzonitrile into quinazoline frameworks, scientists can design new antibacterial agents. These derivatives may target specific bacterial strains and contribute to the development of effective antibiotics .

- Application : Researchers can utilize 4-Amino-2-chloro-6-fluorobenzonitrile as a building block to synthesize fluoro-containing quinazolin-4(1H)-ones. These compounds may exhibit unique pharmacological properties, making them potential drug candidates .

- Application : 4-Amino-2-chloro-6-fluorobenzonitrile can be part of libraries used for high-throughput screening. Researchers assess its interactions with biological targets, aiming to identify lead compounds for drug development .

- Application : Scientists may investigate the potential herbicidal or fungicidal activity of derivatives based on 4-Amino-2-chloro-6-fluorobenzonitrile. These compounds could contribute to crop protection and pest management .

- Application : 4-Amino-2-chloro-6-fluorobenzonitrile can participate in diverse reactions, leading to the synthesis of functionalized molecules. Researchers may explore its use in creating novel materials or fine chemicals .

Antifolate Synthesis

Antibacterial Quinazoline Derivatives

Fluoro-Containing Quinazolin-4(1H)-ones

Medicinal Chemistry Research

Agrochemical Development

Material Science and Organic Synthesis

Safety and Hazards

Safety data sheets suggest that 4-Amino-2-chloro-6-fluorobenzonitrile may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Propiedades

IUPAC Name |

4-amino-2-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGUYMHEJVAZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-6-fluorobenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)

![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)

![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)